2,7-Diazaspiro[4.4]nonane dihydrobromide
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Overview
Description
2,7-Diazaspiro[4.4]nonane dihydrobromide is a chemical compound with the molecular formula C7H16Br2N2 . It is a type of 2,7-diazaspiro[4.4]nonane .
Molecular Structure Analysis
The molecular structure of this compound consists of a spirocyclic system with two nitrogen atoms at the 2 and 7 positions . The InChI code for this compound is 1S/C7H14N2/c1-3-8-5-7(1)2-4-9-6-7/h8-9H,1-6H2 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 288.027 . Other physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis and Structural Characterization
- Diazaspiro[4.4]nonane has been synthesized from malononitrile, utilizing a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. This method offers higher efficiency and better yield, with the structures characterized by 1H NMR and Mass spectra (Ji Zhiqin, 2004).
In Antibacterial Agents
- Fluoroquinolone antibacterials with 2,7-diazaspiro[4.4]nonane substitution exhibit potent Gram-positive and Gram-negative activity. This substitution was compared with piperazine and pyrrolidine analogues, showing significant biological activity (T. Culbertson, J. Sánchez, L. Gambino, J. Sesnie, 1990).
In Synthesis of Spiroindolines
- 2,7-Diazaspiro[4.4]nonane is a part of the spiroindoline skeleton, found in various biologically active monoterpene indole alkaloids. A catalytic asymmetric cascade was developed to construct spiroindolines, showing effectiveness in both diastereoselective and enantioselective manners (Zhiqiang Pan, Yuchang Liu, Fengchi Hu, Qinglong Liu, Wenbin Shang, Xuebao Ji, C. Xia, 2020).
In Osteoclast Activity Inhibition
- Novel N-arylsufonamides featuring diazaspiro[4.4]nonane nucleus were designed to inhibit osteoclast activity without affecting bone formation. This presents a potential for developing new antiosteoporotic drugs targeting osteoclast adhesion onto the bone (Lucile Mounier, A. Morel, Y. Ferrandez, J. Morko, J. Vääräniemi, Marine Gilardone, D. Roche, J. Cherfils, A. Blangy, 2020).
In Photocatalysis
- 1,4-Diazaspiro[4.4]nonane in benzene is stable against irradiation by a mercury lamp, but in methanol solution, it reacts slowly to give a photochemical epoxidation product. The mechanism of this photochemical epoxidation is noteworthy for its selectivity and conditions of stability (A. Schönberg, E. Singer, P. Eckert, 1980).
In Cholinergic Property Studies
- Research involving substituted 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to a muscarinic agonist, showed no significant cholinergic properties. This finding is important for understanding the structural requirements for cholinergic activity (G. Cignarella, S. Villa, D. Barlocco, 1994).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been reported to interact with sigma receptors (srs), specifically sigma-1 (s1r) and sigma-2 (s2r) receptors . These receptors are involved in several biological and pathological conditions .
Mode of Action
Compounds with similar structures have been reported to act as ligands for sigma receptors, affecting their binding affinities . The interaction of these compounds with their targets can lead to changes in cellular signaling and function .
Biochemical Pathways
Sigma receptors, which are potential targets of this compound, are known to interact with various ion channels and g-protein-coupled receptors, influencing numerous biochemical pathways .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is a substrate for p-glycoprotein . It is also reported to be an inhibitor of CYP3A4, an enzyme involved in drug metabolism . These properties could impact the bioavailability of the compound.
Result of Action
Related compounds acting on sigma receptors have been associated with analgesic effects in both animals and humans .
Properties
IUPAC Name |
2,7-diazaspiro[4.4]nonane;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2BrH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQDVDOYIWDCNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCNC2.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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